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Compound of Interest
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Cat. No.: B15604605

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro efficacy of DNDI-6510, a non-
covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main
protease (Mpro). Developed through the open-science COVID Moonshot consortium, DNDI-
6510 has demonstrated potent antiviral activity in preclinical studies.[1] This document is
intended for researchers, scientists, and drug development professionals, offering a centralized
resource of quantitative data and detailed experimental protocols.

Core Efficacy Data

DNDI-6510 exhibits potent inhibition of SARS-CoV-2 Mpro and robust antiviral activity in
cellular assays. The following tables summarize the key in vitro efficacy data compiled from the
primary research publication by Griffen et al. (2025).[1]

Table 1: Biochemical Inhibition of SARS-CoV-2 Mpro by
DNDI-6510 and Precursor Compounds

Compound ID SARS-CoV-2 Mpro IC50 (nM)
(S)-x1 (Precursor) 54 +2
(S)-x31 18+1
(S)-x38 (DNDI-6510) 16 +1
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Data represents the mean * standard deviation from multiple experiments.[2]

Table 2: Cellular Antiviral Activity of DNDI-6510 against

Compound ID Antiviral EC50 (nM)
(S)-x31 140
(S)-x37 120
(S)-x38 (DNDI-6510) 120
Ensitrelvir (Control) 240
Nirmatrelvir (Control) 160

EC50 values were determined in A549 cells overexpressing ACE2 and TMPRSS2.[2]

Table 3: Cross-reactivity of DNDI-6510 against various

Coronaviruses
Vi DNDI-6510 EC50 Ensitrelvir EC50 Nirmatrelvir EC50
irus
(nM) (nM) (nM)

SARS-CoV-2 120 240 160

SARS-CoV-1 180 320 190

MERS-CoV >10000 1200 >10000

229E >10000 >10000 >10000

EC50 values were determined in relevant cell lines for each virus.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols
are based on the methods described in the supplementary materials of Griffen et al. (2025).

Fluorescence-Based Mpro Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-
CoV-2 main protease.

Materials:

SARS-CoV-2 Mpro enzyme

Fluorogenic peptide substrate (e.g., [5-FAM]-AVLQSGFR-[Lys(Dabcyl)]-K-amide)

Assay Buffer: 20 mM HEPES pH 7.3, 1.0 mM TCEP, 50 mM NacCl, 0.01% Tween-20, 10%
glycerol

Test compounds (DNDI-6510 and controls) dissolved in DMSO

384-well low-volume assay plates (e.g., Greiner Bio-One)

Acoustic liquid handler (e.g., Echo 555)

Plate reader capable of fluorescence detection

Procedure:

Test compounds are serially diluted, typically starting from a high concentration (e.g., 100
puM), and dispensed into the 384-well assay plates in duplicate using an acoustic liquid
handler. A DMSO control is also included.

SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 10 nM and added to
the wells containing the test compounds.

The plate is incubated at room temperature for 15 minutes to allow for compound binding to
the enzyme.

The fluorogenic peptide substrate is diluted in assay buffer to a final concentration of 750 nM
and added to all wells to initiate the enzymatic reaction.

The fluorescence intensity is measured kinetically over a period of 5 minutes using a plate
reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g.,
485/520 nm for FAM/Dabcyl).
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The rate of substrate cleavage is determined from the linear phase of the reaction.

The percent inhibition for each compound concentration is calculated relative to the DMSO
control.

IC50 values are determined by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Antiviral Assay in A549-ACE2-TMPRSS2 Cells

This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a human

lung cell line engineered to be susceptible to the virus.

Materials:

A549 cells stably expressing human ACE2 and TMPRSS2 (A549-ACE2-TMPRSS2)
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
Assay medium (e.g., DMEM supplemented with 2% FBS)

SARS-CoV-2 viral stock (e.g., WA1/2020 isolate)

Test compounds (DNDI-6510 and controls) dissolved in DMSO

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:

A549-ACE2-TMPRSS2 cells are seeded into 96-well plates at an appropriate density and
incubated overnight to form a monolayer.

The following day, the cell culture medium is replaced with assay medium containing serial
dilutions of the test compounds. A DMSO vehicle control is also included.
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e The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).

e The plates are incubated for a period that allows for multiple rounds of viral replication,
typically 48 to 72 hours.

 After the incubation period, a cell viability reagent is added to each well according to the
manufacturer's instructions. This reagent measures ATP levels, which correlate with the
number of viable cells.

e The luminescence, which is proportional to the number of viable cells protected from virus-
induced cell death (cytopathic effect - CPE), is measured using a luminometer.

» The percent protection for each compound concentration is calculated relative to the virus
control (no compound) and cell control (no virus) wells.

o EC50 values are determined by fitting the dose-response data to a four-parameter logistic
equation.
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Caption: DNDI-6510 inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Workflow for In Vitro Efficacy Testing
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Caption: Workflow for determining the in vitro efficacy of DNDI-6510.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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